molecular formula C17H16Br2N4O2S2 B2499678 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide CAS No. 338421-61-7

4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide

Cat. No.: B2499678
CAS No.: 338421-61-7
M. Wt: 532.27
InChI Key: NWWQTWAYFPVXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a sophisticated small molecule belonging to the 1,2,4-triazole chemical class, a scaffold recognized for its diverse biological activity and significant presence in medicinal chemistry research. This compound is structurally characterized by a 1,2,4-triazole core substituted with a sulfonamide group and a benzylsulfanyl moiety, both bearing bromine atoms. The sulfonamide group is a key pharmacophore known to inhibit carbonic anhydrases , a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes have research applications spanning from the study of glaucoma and cancer to neuropathic pain and epilepsy. The specific substitution pattern of this molecule, particularly the brominated aromatic rings, suggests its potential utility as a valuable chemical probe for investigating the structure-activity relationships of novel CA inhibitors, especially against tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors. Furthermore, the 1,2,4-triazole nucleus itself is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities. Consequently, this reagent serves as a key intermediate or target molecule for researchers in chemical biology and medicinal chemistry programs focused on developing new therapeutic agents for oncological, infectious, and central nervous system disorders. Its structure aligns with compounds investigated for their potential as multi-targeting agents.

Properties

IUPAC Name

4-bromo-N-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N4O2S2/c1-23-16(10-20-27(24,25)15-8-6-14(19)7-9-15)21-22-17(23)26-11-12-2-4-13(18)5-3-12/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWQTWAYFPVXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound integrates a sulfonamide group and a triazole ring, which are significant in medicinal chemistry due to their diverse biological properties.

  • Molecular Formula : C17H16Br2N4O2S2
  • Molecular Weight : 532.300 g/mol
  • InChIKey : NWWQTWAYFPVXKM-UHFFFAOYSA-N

Structural Characteristics

The compound features:

  • A sulfonamide group , which is known for its antibacterial properties.
  • A triazole ring , which contributes to its pharmacological potential.
  • Multiple bromine substituents that may enhance biological activity through various mechanisms.

Pharmacological Properties

Research indicates that sulfonamide derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound has been studied for its interactions with biological systems:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial effects. The presence of the triazole moiety may enhance this activity by interfering with microbial cell metabolism.
  • Cardiovascular Effects : Some studies have indicated that sulfonamide derivatives can influence cardiovascular parameters. For instance, certain benzenesulfonamides have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models .
  • Binding Interactions : Investigations into the binding of this compound with human serum albumin (HSA) suggest moderate to strong interaction characteristics, which are critical for understanding its pharmacokinetics and therapeutic efficacy .

Study on Cardiovascular Effects

A study examined the impact of various sulfonamide derivatives on coronary resistance and perfusion pressure using an isolated rat heart model. The findings showed that specific derivatives could significantly reduce coronary resistance compared to controls, indicating potential therapeutic applications in cardiovascular diseases.

CompoundDose (nM)Effect on Coronary Resistance
Control-Baseline
Compound 10.001Decreased
Compound 20.001No significant change
Compound 30.001Decreased

This table summarizes the experimental design where different compounds were tested at a consistent dose, highlighting the efficacy of certain sulfonamides in cardiovascular modulation.

Binding Studies with Human Serum Albumin

The interaction of this compound with HSA was characterized using multi-spectroscopic techniques. The results indicated:

  • A static fluorescence quenching mechanism.
  • Spontaneous hydrophobic interactions contributing to binding stability.

These interactions are crucial as they affect the drug's bioavailability and distribution within the body.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide as anticancer agents. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. The most effective compounds demonstrated significant cytotoxicity with GI50 values in the low micromolar range (1.9–3.0 µM) across multiple cancer types including lung, colon, and breast cancers .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds derived from similar structures have been evaluated for their antibacterial effects against various pathogens. Inhibition of carbonic anhydrases in bacteria can disrupt their growth, making these compounds viable candidates for antibiotic development .

Case Studies

StudyFindings
Synthesis of Novel Triazole DerivativesA study synthesized various triazole derivatives showing promising anticancer activity against NCI-60 cell lines .
Mechanistic Studies on CA InhibitionResearch demonstrated that certain benzenesulfonamides selectively inhibit CA IX, leading to apoptosis in breast cancer cells .
Antimicrobial EvaluationCompounds were tested for antibacterial activity; results indicated significant growth inhibition of pathogenic bacteria .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms on the aromatic rings are susceptible to nucleophilic substitution under specific conditions. For example, the para-bromine on the benzene rings can participate in cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiaryl derivatives via aryl boronic acid72–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneAryl amine derivatives68%

These reactions highlight the compound’s utility in synthesizing complex biaryl or amine-containing analogs for pharmacological studies .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 60°C, 6hSulfoxide intermediate45%
m-CPBADichloromethane, 0°CSulfone derivative88%

The sulfone derivative exhibits enhanced electronic effects, potentially improving binding affinity in biological targets.

Alkylation at the Triazole Nitrogen

The 1,2,4-triazole ring’s nitrogen atoms can undergo alkylation or arylation. For example:

Alkylating AgentBase/SolventProductYieldReference
Methyl iodideK₂CO₃, DMF, 70°CN-Methylated triazole derivative63%
Benzyl chlorideCs₂CO₃, DMF, RTN-Benzyl analog51%

These modifications alter the compound’s steric and electronic profiles, influencing its pharmacokinetic properties .

Hydrolysis of the Sulfonamide Group

The sulfonamide group can hydrolyze under acidic or basic conditions to yield sulfonic acid derivatives:

ConditionsReagentsProductOutcomeReference
6M HCl, reflux, 12h-4-Bromobenzenesulfonic acidComplete hydrolysis
NaOH (10%), ethanol, 60°C-Sodium sulfonate salt92% conversion

Hydrolysis studies are critical for understanding metabolic pathways .

Reduction of the Sulfanyl Group

While less common, the sulfanyl group can be reduced to a thiol under reductive conditions:

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C to RTThiol derivative37%
NaBH₄/NiCl₂Methanol, 50°CDesulfurized triazole analog41%

Halogen Exchange Reactions

The bromine atoms can be replaced via halogen exchange, such as Finkelstein reactions :

ReagentConditionsProductYieldReference
KI, CuI, DMF, 120°C-Iodo-substituted analog55%
AgNO₃, CH₃CNLight, RTChloro derivative (via metathesis)48%

Cycloaddition Reactions

The triazole ring participates in click chemistry, enabling the formation of fused heterocycles:

ReagentConditionsProductYieldReference
PhenylacetyleneCuI, TBTA, DMSOTriazole-linked dimer76%

Comparison with Similar Compounds

Structural Modifications and Key Features

The table below highlights structural differences and biological implications between the target compound and its analogs:

Compound Name Structural Features Biological Activity Solubility/Stability References
Target Compound Dual bromine atoms (4-bromobenzyl and 4-bromophenyl), 4-methyl-1,2,4-triazole core Enhanced antimicrobial activity due to bromine’s electron-withdrawing effects Moderate solubility (lipophilicity from bromine)
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide Phenoxy group replaces sulfanyl-linked bromobenzyl; acetamide side chain Reduced biofilm inhibition compared to sulfonamide derivatives Higher solubility (polar phenoxy group)
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide Ethyl and phenoxyethylthio substituents; lacks methyl group Discontinued due to synthesis challenges; unconfirmed activity Low stability (steric hindrance from ethyl)
4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide Chlorine and fluorine substituents; allyl group at triazole position 4 Comparable antimicrobial activity; lower cytotoxicity Improved solubility (fluorine’s polarity)
3-{[(4-Bromophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole Dichlorobenzyl sulfoxide moiety; sulfinyl group Potent enzyme inhibition (sulfoxide’s redox activity) Poor aqueous solubility (hydrophobic sulfoxide)

Q & A

Basic: What are the key synthetic routes for 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in ethanol or DMF .
  • Step 2: Introduction of the 4-bromobenzylsulfanyl group through nucleophilic substitution, using a base like NaH in THF to activate the thiol group .
  • Step 3: Sulfonamide coupling via reaction of the triazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of triethylamine to neutralize HCl byproducts .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR: Assign peaks for the triazole ring (δ 8.1–8.3 ppm for protons, δ 150–160 ppm for carbons) and sulfonamide NH (δ 10.2–10.5 ppm) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL-2018) resolves bond-length discrepancies (e.g., C-S bond in the sulfanyl group: 1.78–1.82 Å) and confirms non-covalent interactions (e.g., π-stacking between bromophenyl rings) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Br groups at m/z 79/81) .

Advanced: How can conflicting spectroscopic and crystallographic data on the triazole ring’s conformation be resolved?

Discrepancies between NMR (suggesting free rotation) and X-ray data (fixed conformation) arise from crystal packing effects. To resolve this:

  • Dynamic NMR Analysis: Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature for triazole methyl groups) .
  • DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond angles to identify steric hindrance from the 4-methyl group .
  • Twinned Crystallography: Use SHELXD to model disorder in the triazole ring when multiple conformers coexist in the crystal lattice .

Advanced: What strategies optimize the compound’s bioactivity against enzyme targets like carbonic anhydrase?

  • Structure-Activity Relationship (SAR): Modify substituents on the triazole (e.g., replace 4-methyl with bulkier groups) to enhance hydrophobic interactions with the enzyme’s active site .
  • Docking Studies (AutoDock Vina): Simulate binding poses to prioritize derivatives with stronger hydrogen bonds (e.g., sulfonamide oxygen with Zn²+ in carbonic anhydrase) .
  • Enzyme Inhibition Assays: Measure IC50 values using stopped-flow kinetics (e.g., 4-nitrophenyl acetate hydrolysis) to validate computational predictions .

Advanced: How are reaction conditions tailored to improve yield in the sulfanyl group installation step?

  • Solvent Optimization: Replace THF with DMF to stabilize the thiolate intermediate and reduce side reactions (yield increases from 65% to 82%) .
  • Catalyst Screening: Use CuI (5 mol%) to accelerate the substitution reaction at 50°C, minimizing decomposition of the bromobenzyl precursor .
  • In-situ Monitoring: Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and identify byproducts early .

Advanced: How does the compound’s dual bromine substitution influence its photophysical properties?

  • Electronic Effects: The para-bromo groups enhance electron-withdrawing effects, red-shifting UV-Vis absorption (λmax ~290 nm) and increasing molar extinction coefficients (ε > 10,000 M⁻¹cm⁻¹) .
  • Heavy-Atom Effect: Bromine promotes intersystem crossing, observed via fluorescence quenching in polar solvents (e.g., quantum yield drops from 0.15 in hexane to 0.02 in DMSO) .
  • TD-DFT Analysis: Simulate excited states to correlate bromine’s position with charge-transfer transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.